8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, also known as BDMC, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the proteasome, which is a large protein complex that plays a critical role in the regulation of cellular processes. BDMC has been shown to have a wide range of applications in various fields of research, including cancer therapy, neurodegenerative disease, and inflammation.
科学的研究の応用
Synthesis of Antibacterial and Antifungal Agents
Research by Abbasi et al. (2020) demonstrated the use of 2,3-dihydro-1,4-benzodioxin-6-amine in synthesizing compounds with potential antibacterial and antifungal properties. One such compound showed significant antimicrobial potential with a low percentage of hemolytic activity, indicating its promise as a therapeutic agent (Abbasi et al., 2020).
Enzyme Inhibition and Antibacterial Studies
Another study by Irshad et al. (2014) synthesized O- and N-substituted derivatives starting with planetol. These compounds were found to be effective cholinesterase inhibitors and moderately potent antibacterial agents. The study also included computational docking against various enzyme active sites (Irshad et al., 2014).
Investigation of Enzyme Inhibitory Potential
A study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. They found that these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Synthesis of Sulfonamides for Antibacterial and Anti-inflammatory Potential
Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which showed promising antibacterial potential and were considered as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Diuretic and Antihypertensive Activities
A study by Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to test for diuretic and antihypertensive activities in rats. Although these compounds showed lower activities than trichloromethiazide, they contributed to the understanding of such derivatives (Itazaki et al., 1988).
Synthesis of Antidiabetic Agents
Research in 2023 by Abbasi et al. focused on synthesizing new compounds to evaluate their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Safety and Hazards
将来の方向性
The future directions for the use and study of “8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride” are not specified in the search results. Given its potential reactivity suggested by related compounds , it may have applications in the synthesis of other chemical compounds or in pharmaceutical research. Further study is needed to explore these possibilities.
特性
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-3-5(15(10,11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRXFQLRIUFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2241129-63-3 |
Source
|
Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。